

Application Note & Protocol: Solvent-Free Enzymatic Synthesis of Geranyl Butyrate

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Compound of Interest						
Compound Name:	Geranyl butyrate					
Cat. No.:	B1671448	Get Quote				

Introduction

Geranyl butyrate is a valuable flavor and fragrance compound with a characteristic fruity and floral aroma, reminiscent of pineapple, peach, and strawberry.[1][2] Traditionally, its synthesis involves chemical methods that may utilize harsh conditions and organic solvents. This application note details a robust and environmentally friendly protocol for the solvent-free synthesis of geranyl butyrate via enzymatic catalysis. This "green" approach minimizes waste, avoids the use of toxic organic solvents, and proceeds under mild reaction conditions.[1][2][3] [4] The protocol primarily focuses on the use of immobilized lipases, which offer high catalytic efficiency and ease of reuse.

Principle

The synthesis of **geranyl butyrate** can be achieved through two primary enzymatic routes in a solvent-free system: direct esterification of geraniol with butyric acid or transesterification of geraniol with a butyrate ester.[1][2][5][6] Lipases, a class of hydrolases, are effective catalysts for these reactions.[1] The solvent-free condition not only enhances the sustainability of the process but can also favor the reaction equilibrium towards product formation by increasing the concentration of reactants.

Quantitative Data Summary

The following table summarizes the key quantitative data from various studies on the solventfree synthesis of **geranyl butyrate**, providing a comparative overview of different catalysts and



reaction conditions.

Catalyst	Method	Molar Ratio (Gerani ol:Acyl Donor)	Catalyst Conc. (wt%)	Temper ature (°C)	Time (h)	Convers ion/Yiel d (%)	Referen ce
Novozym 435	Esterifica tion	3:1	5	40	1	~97	[7][8]
Eversa Transfor m 2.0	Esterifica tion	1:5 (v/v)	15	50	6	93	[1][2][3] [4]
Lipozyme 435	Transest erification	1:3	3	70	-	98	[5][6][9]
Black Cumin Seedling Lipase	Esterifica tion	1:1	-	37	48	93	[10]

Note: The acyl donor for esterification is butyric acid, while for transesterification, it is typically an alkyl butyrate (e.g., ethyl butyrate). The molar ratio for Eversa Transform 2.0 is given as v/v.

Detailed Experimental Protocol: Solvent-Free Geranyl Butyrate Synthesis using Novozym 435

This protocol is based on the optimized conditions reported for Novozym 435, which provides a high conversion rate in a relatively short reaction time.[7][8]

Materials and Equipment

- Reactants:
 - Geraniol (≥98% purity)
 - Butyric acid (≥99% purity)



· Catalyst:

 Immobilized lipase Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin)

• Equipment:

- Reaction vessel (e.g., screw-capped flask or small-scale reactor)
- Magnetic stirrer with heating capabilities or a temperature-controlled orbital shaker
- Balance for weighing reactants and catalyst
- Pipettes for accurate liquid transfer
- Equipment for reaction monitoring (e.g., Gas Chromatography-Flame Ionization Detector (GC-FID) or titration setup)

Experimental Procedure

- · Reactant Preparation:
 - Accurately weigh geraniol and butyric acid to achieve a molar ratio of 3:1. For example, for a 10 mmol scale reaction, use 1.54 g of geraniol (molar mass: 154.25 g/mol) and 0.29 g of butyric acid (molar mass: 88.11 g/mol).
- Reaction Setup:
 - Add the pre-weighed geraniol and butyric acid to the reaction vessel.
 - Add the immobilized lipase, Novozym 435, at a concentration of 5% of the total weight of the reactants. For the example above, this would be (1.54 g + 0.29 g) * 0.05 = 0.0915 g.
 - Seal the reaction vessel to prevent the evaporation of reactants and products.
- Reaction Conditions:
 - Place the reaction vessel on the magnetic stirrer or in the orbital shaker.



- Set the temperature to 40°C.
- Begin agitation at a constant speed (e.g., 150 rpm) to ensure proper mixing of the reactants and catalyst.[7][8]
- Allow the reaction to proceed for 1 hour.
- Reaction Monitoring and Termination:
 - The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-FID to determine the consumption of reactants and the formation of geranyl butyrate. Alternatively, the consumption of butyric acid can be monitored by titration.[1]
 - After 1 hour, stop the heating and agitation.
- · Product Isolation and Catalyst Recovery:
 - Separate the immobilized enzyme from the reaction mixture by simple filtration or decantation.
 - The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.
 - The liquid product mixture can be purified if necessary, for example, by vacuum distillation or column chromatography, to remove any unreacted starting materials.

Safety Precautions

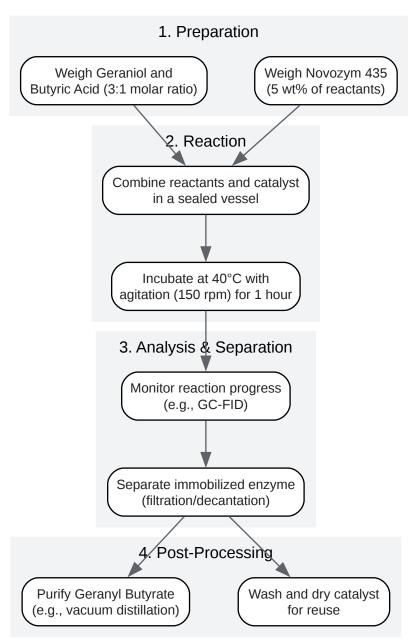
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Butyric acid has a strong, unpleasant odor. Handle it in a well-ventilated area or a fume hood.
- Consult the safety data sheets (SDS) for all chemicals used.

Visualizations



Experimental Workflow Diagram





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Caption: Workflow for Solvent-Free Geranyl Butyrate Synthesis.



Signaling Pathway: Enzymatic Esterification



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Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.



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